1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is an organic compound with the molecular formula C16H24N2 It is a derivative of naphthalene, featuring a cyclohexyl group and tetrahydro modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: The final step involves the hydrogenation of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and efficient separation and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthalenediamine: Lacks the cyclohexyl and tetrahydro modifications.
3-Cyclohexyl-1,2-diaminobenzene: Similar structure but without the naphthalene backbone.
5,6,7,8-Tetrahydro-1,2-naphthalenediamine: Lacks the cyclohexyl group.
Uniqueness
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is unique due to the combination of the cyclohexyl group and tetrahydro modifications on the naphthalene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101438-13-5 |
---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.382 |
IUPAC Name |
3-cyclohexyl-5,6,7,8-tetrahydronaphthalene-1,2-diamine |
InChI |
InChI=1S/C16H24N2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h10-11H,1-9,17-18H2 |
InChI Key |
HPJHXCPPRGKOAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=C3CCCCC3=C2)N)N |
Synonyms |
1,2-Naphthalenediamine, 3-cyclohexyl-5,6,7,8-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.